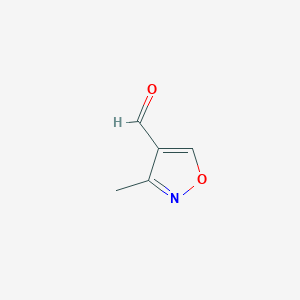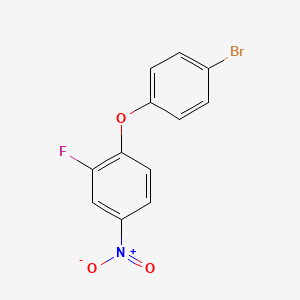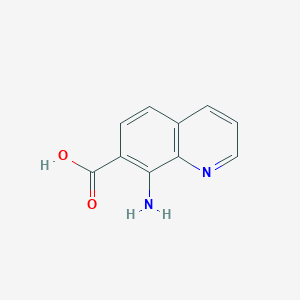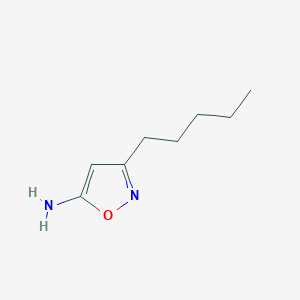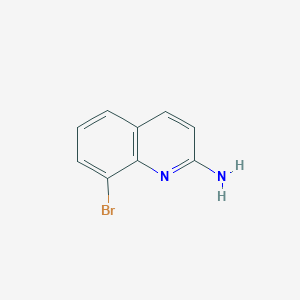
8-Bromoquinolin-2-amine
概要
説明
8-Bromoquinolin-2-amine is a chemical compound with the CAS Number: 1092304-85-2 . It has a molecular weight of 223.07 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in many studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The IUPAC name for this compound is 8-bromo-2-quinolinamine . The InChI code for this compound is 1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various chemical reactions . For instance, they have been used as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 223.07 .科学的研究の応用
1. Synthesis of Aminoquinolines
8-Bromoquinolin-2-amine is involved in the rapid preparation of aminoquinolines. For instance, 1-aminonaphthalenes and 5- and 8-aminoquinolines are synthesized from their respective aryl bromides, including 8-bromoquinolines, through Pd-catalyzed aryl amination under microwave conditions. This process has shown improvements in yields compared to standard conditions, especially with quinoline substrates (Wang, Magnin, & Hamann, 2003).
2. Reactivity Studies
Studies on the reactivity of derivatives of bromoquinolines, including 8-bromoquinolines, have been conducted to understand their behavior in chemical reactions. For instance, the reactivity of 3-bromoquinoline towards potassium amide in liquid ammonia was investigated, comparing the course of these aminations with previous studies (Pomorski, Hertog, Buurman, & Bakker, 2010).
3. Catalysis and Ligand Synthesis
This compound derivatives have been used in the synthesis of unsymmetrical pincer ligands with applications in catalysis. These ligands, featuring an 8-hydroxyquinoline core, have shown efficacy in catalyzing Sonogashira coupling under amine and copper-free conditions (Kumar, Saleem, Mishra, & Singh, 2017).
4. Formation of Metal Complexes
8-Bromoquinoline reacts with zincated cyclopentadienyl derivatives to form various metal complexes. These complexes exhibit interesting properties like solvatochromism, which has been investigated in detail (Enders, Kohl, & Pritzkow, 2001).
5. Pharmaceutical Research
While the requirement is to exclude drug use and side effects, it's notable that this compound and its derivatives have been explored in pharmaceutical contexts. For instance, derivatives have been synthesized and studied for their antibacterial properties, showing activity against various bacterial strains (Al-Hiari et al., 2007).
Safety and Hazards
The safety information for 8-Bromoquinolin-2-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Relevant Papers The relevant papers retrieved discuss the synthesis of biologically and pharmaceutically active quinoline and its analogues , and the use of 8-Aminoquinoline as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
作用機序
Target of Action
8-Bromoquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found to be valuable scaffolds in organic synthesis . .
Mode of Action
Quinolin-8-amines, which are structurally related to this compound, have been used in intramolecular main group metal lewis acid-catalyzed formal hydroamination and hydroarylation methodology . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Quinoline and its derivatives are known to play a major role in medicinal chemistry , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Given its structural relation to quinoline, it may have similar biological and pharmaceutical activities .
Action Environment
It is generally recommended to store the compound at room temperature and protect it from light .
特性
IUPAC Name |
8-bromoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCFNGKDJIKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652864 | |
| Record name | 8-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092304-85-2 | |
| Record name | 8-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)
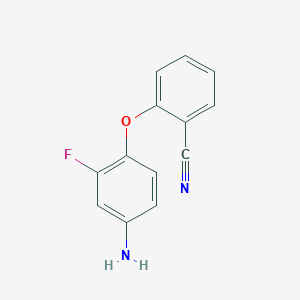
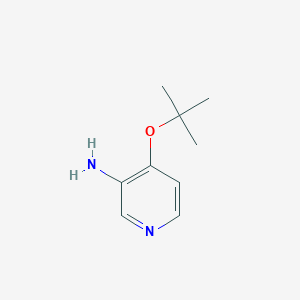
![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)
![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)

![[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea](/img/structure/B1519052.png)
![5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1519053.png)
